molecular formula C19H27N5O3 B1669332 Unii-N4Y2V13I7F CAS No. 179756-61-7

Unii-N4Y2V13I7F

Cat. No. B1669332
CAS RN: 179756-61-7
M. Wt: 373.4 g/mol
InChI Key: MEKSQRMXWZHFIP-UHFFFAOYSA-N
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Description

N-isopropyl-4-[11C]methylamphetamine, commonly referred to as [11C]MMP, is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is a derivative of phenylalkylamine and serves as a cerebral blood flow (CBF) tracer with high resolution and sensitivity . This compound is particularly valuable in medical imaging due to its ability to provide detailed images of brain activity and blood flow.

Preparation Methods

The synthesis of [11C]MMP involves the radiosynthesis of the compound using carbon-11, a radioactive isotope. The process begins with the production of [11C]carbon dioxide, which is then converted into [11C]methyl iodide. This intermediate is used in the methylation of N-isopropylamphetamine to produce [11C]MMP . The decay-corrected yields of [11C]MMP at the end of synthesis are approximately 41.4%, with a radiochemical purity of 99.7% . The industrial production of [11C]MMP follows similar synthetic routes but on a larger scale, ensuring compliance with product specifications and safety standards.

Chemical Reactions Analysis

[11C]MMP undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

[11C]MMP has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in PET imaging to study chemical reactions and molecular interactions.

    Biology: Helps in understanding biological processes by providing detailed images of brain activity and blood flow.

    Medicine: Used in the diagnosis and monitoring of neurological disorders such as dementia and Alzheimer’s disease.

    Industry: Employed in the development of new radiopharmaceuticals and imaging agents.

Mechanism of Action

The mechanism of action of [11C]MMP involves its binding to specific molecular targets in the brain, such as the sigma receptor. This binding allows the compound to act as a tracer, providing detailed images of cerebral blood flow and brain activity. The pathways involved in its action include the oxidative metabolism of glucose, which supports brain activity .

properties

CAS RN

179756-61-7

Molecular Formula

C19H27N5O3

Molecular Weight

373.4 g/mol

IUPAC Name

2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-methyl-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C19H27N5O3/c1-21-18(25)15-20-24(19(21)26)10-6-5-9-22-11-13-23(14-12-22)16-7-3-4-8-17(16)27-2/h3-4,7-8,15H,5-6,9-14H2,1-2H3

InChI Key

MEKSQRMXWZHFIP-UHFFFAOYSA-N

SMILES

CN1C(=O)C=NN(C1=O)CCCCN2CCN(CC2)C3=CC=CC=C3OC

Canonical SMILES

CN1C(=O)C=NN(C1=O)CCCCN2CCN(CC2)C3=CC=CC=C3OC

Appearance

Solid powder

Other CAS RN

179756-61-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CUMI-101;  CUMI 101;  CUMI101; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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